REACTION_SMILES
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[B:29]([F:30])([F:31])[F:32].[BH4-:22].[ClH:33].[Na+:23].[O:24]1[CH2:25][CH2:26][CH2:27][CH2:28]1.[O:34]1[CH2:35][CH2:36][CH2:37][CH2:38]1.[s:1]1[cH:2][cH:3][c:4]2[c:5]1[cH:6][cH:7][c:8]([CH2:10][CH2:11][O:12][CH2:13][CH2:14][C:15](=[O:16])[N:17]1[CH2:18][CH:19]([OH:21])[CH2:20]1)[cH:9]2>>[s:1]1[cH:2][cH:3][c:4]2[c:5]1[cH:6][cH:7][c:8]([CH2:10][CH2:11][O:12][CH2:13][CH2:14][CH2:15][N:17]1[CH2:18][CH:19]([OH:21])[CH2:20]1)[cH:9]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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FB(F)F
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[BH4-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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O=C(CCOCCc1ccc2sccc2c1)N1CC(O)C1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
O=C(CCOCCc1ccc2sccc2c1)N1CC(O)C1
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Name
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|
Type
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product
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Smiles
|
OC1CN(CCCOCCc2ccc3sccc3c2)C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |